2'-Bromo-2,2,2,5'-tetrafluoroacetophenone
Overview
Description
2’-Bromo-2,2,2,5’-tetrafluoroacetophenone, also known as 1-(2-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-one, is a compound with the molecular formula C8H3BrF4O . It has a molecular weight of 271.01 . It is a liquid at ambient temperature .
Molecular Structure Analysis
The InChI code for 2’-Bromo-2,2,2,5’-tetrafluoroacetophenone is 1S/C8H3BrF4O/c9-6-2-1-4(10)3-5(6)7(14)8(11,12)13/h1-3H . This indicates that the compound contains a bromine atom attached to a phenyl ring, which is further connected to a trifluoroethanone group.Physical and Chemical Properties Analysis
2’-Bromo-2,2,2,5’-tetrafluoroacetophenone is a liquid at ambient temperature . More specific physical and chemical properties such as boiling point, melting point, and density are not available in the search results.Scientific Research Applications
Applications in Biochemistry and Molecular Biology
- Modification of Enzymes for Structural and Functional Analysis : Bromoacetophenone derivatives, closely related to 2'-Bromo-2,2,2,5'-tetrafluoroacetophenone, have been used as affinity reagents for enzymes such as human aldehyde dehydrogenase. These compounds specifically label certain amino acid residues within the enzyme, aiding in the identification of active sites and contributing to our understanding of enzyme mechanisms (Abriola et al., 1987).
Applications in Organic Synthesis and Material Science
Synthesis of Radiolabeling Compounds : The compound's derivatives are used in synthesizing labeling compounds for imaging studies, such as in positron emission tomography (PET) and single-photon emission computed tomography (SPECT). These applications highlight the compound's utility in creating diagnostic tools for medical research (Li et al., 2003).
Halogenation Reactions : The bromo and fluoro groups in the compound facilitate selective halogenation reactions, making it an important intermediate in the synthesis of bromo-substituted organic compounds. This property is valuable for creating precursors in pharmaceuticals and materials science (Shirinian et al., 2012).
Applications in Pharmacology and Drug Discovery
- Antioxidant Properties and Lifespan Extension : Research on closely related bromoacetophenone derivatives has shown potential antioxidant effects, which could be relevant for designing compounds to mitigate oxidative stress and extend lifespan in model organisms such as C. elegans (Han, 2018).
Photophysical and Photochemical Studies
- Photodehalogenation Reactions : The presence of halogen atoms in the compound facilitates studies on photoreductive halogen elimination, a process of significant interest in the development of light-responsive materials and chemical synthesis strategies (Carrera & Seferos, 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . It may also cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
1-(2-bromo-5-fluorophenyl)-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O/c9-6-2-1-4(10)3-5(6)7(14)8(11,12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBTYVLGTADXTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601216519 | |
Record name | Ethanone, 1-(2-bromo-5-fluorophenyl)-2,2,2-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601216519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1445995-82-3 | |
Record name | Ethanone, 1-(2-bromo-5-fluorophenyl)-2,2,2-trifluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1445995-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-(2-bromo-5-fluorophenyl)-2,2,2-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601216519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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